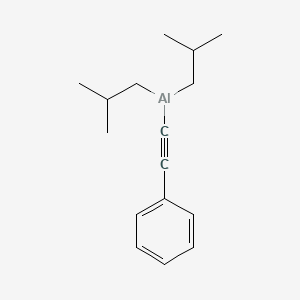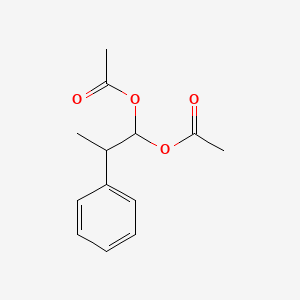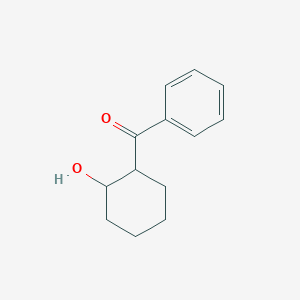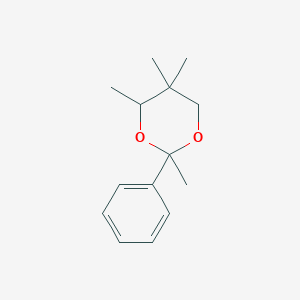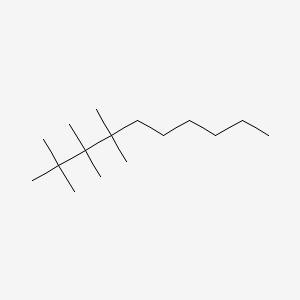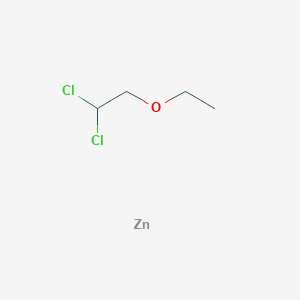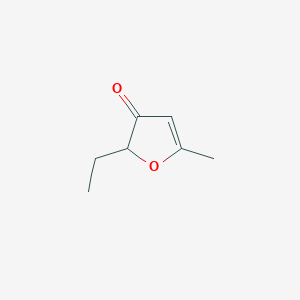
2-Ethyl-5-methylfuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methylfuran-3(2H)-one is an organic compound belonging to the furan family It is characterized by the presence of an ethyl group at the 2-position and a methyl group at the 5-position of the furan ring, with a ketone functional group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylfuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-5-methylfuran with an oxidizing agent can yield the desired ketone. Another method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with 2-ethyl-5-methylfuran in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of reagents and catalysts, as well as reaction parameters like temperature and pressure, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-methylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-5-methylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-methylfuran-3(2H)-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic or nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5-methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
2-Ethyl-5-methylfuran: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Methyl-5-ethylfuran: Similar structure but with different positioning of the ethyl and methyl groups.
Uniqueness
2-Ethyl-5-methylfuran-3(2H)-one is unique due to its specific functional groups and their positioning on the furan ring
Propiedades
Número CAS |
23120-65-2 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-ethyl-5-methylfuran-3-one |
InChI |
InChI=1S/C7H10O2/c1-3-7-6(8)4-5(2)9-7/h4,7H,3H2,1-2H3 |
Clave InChI |
VJMSGSIUSDPZPA-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)C=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
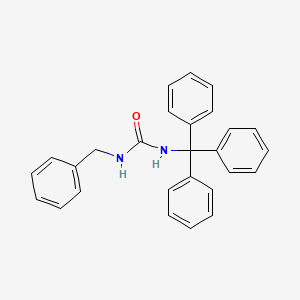
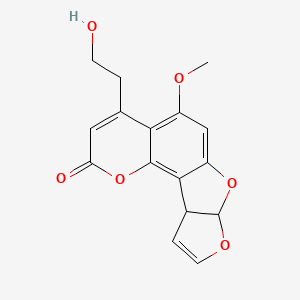
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)

